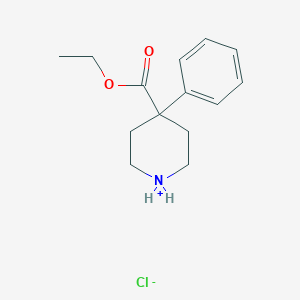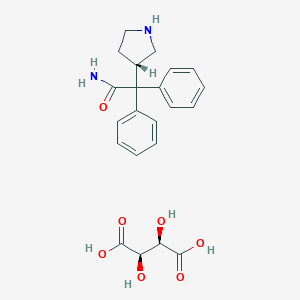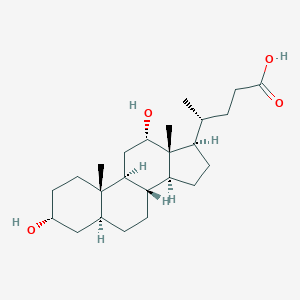
Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride
概要
説明
Ethyl 4-Phenylpiperidine-4-carboxylate is a chemical compound that can be used in various research fields . It has the molecular formula C14H19NO2 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The replacement of the methyl group on the nitrogen atom of pethidine by groups containing ether linkages produces an increase in potency . Two different positions for the oxygen atom are particularly beneficial, but the effects, in these two positions, appear to be exerted in different ways and are not additive .
Molecular Structure Analysis
The molecular structure of Ethyl 4-Phenylpiperidine-4-carboxylate can be represented by the InChI code: InChI=1S/C14H19NO2/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12/h3-7,15H,2,8-11H2,1H3 . This indicates the presence of 14 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule.
Physical And Chemical Properties Analysis
The molecular weight of Ethyl 4-Phenylpiperidine-4-carboxylate is 233.3062 . The molecular formula of Ethyl 4-Phenylpiperidine-4-carboxylate hydrochloride is CHClNO, with an average mass of 193.671 Da and a monoisotopic mass of 193.086960 Da .
科学的研究の応用
Synthesis and Molecular Structure
- Synthesis Techniques : Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride can be synthesized through specific reactions, such as the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, as demonstrated in the synthesis of similar compounds. The structural stability of these compounds is often enhanced by intramolecular hydrogen bonds and π…π interactions, contributing to their molecular stability and usefulness in various applications (Achutha et al., 2017).
- Molecular Structure Analysis : Detailed molecular structure analyses, including single crystal X-ray diffraction studies, play a crucial role in confirming the composition and arrangement of such compounds. This analysis is vital for understanding the compound's properties and potential applications (Kaur et al., 2012).
Chemical Properties and Reactions
- Chemical Behavior in Reactions : The compound's behavior in various chemical reactions, including its reactivity and interaction with different reagents, is a significant area of study. For instance, the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates demonstrates the potential of this compound in complex chemical processes (Fesenko et al., 2010).
Biological Activities
- Antimicrobial and Antiviral Activities : Studies have shown that compounds similar to this compound exhibit antimicrobial activities, which can be significant in developing new pharmacological agents (Achutha et al., 2017). Additionally, synthesis and structural analysis of derivatives have been linked to their antiviral activities, highlighting their potential in medicinal chemistry (Bernardino et al., 2007).
Safety and Hazards
作用機序
Target of Action
Normeperidine hydrochloride, also known as Meperidine, primarily targets the μ-opioid receptors in the central nervous system (CNS) . These receptors play a crucial role in pain perception and analgesia .
Mode of Action
Normeperidine functions as an analgesic due to its agonistic action on the μ-opioid receptors in the CNS . This interaction leads to the inhibition of ascending pain pathways, altering pain perception, and resulting in CNS depression .
Biochemical Pathways
The primary biochemical pathway affected by Normeperidine involves the μ-opioid receptor signaling . The agonistic action on these receptors inhibits the ascending pain pathways, altering the perception of pain .
Pharmacokinetics
Normeperidine is metabolized in the liver by hydrolysis to meperidinic acid followed by partial conjugation with glucuronic acid . It also undergoes N-demethylation to normeperidine, which then undergoes hydrolysis and partial conjugation . Normeperidine, an active metabolite of Meperidine, has about half the analgesic potency of Meperidine but has twice the CNS stimulation effects . It has a significantly longer elimination half-life, leading to the accumulation of the metabolite with repeated doses of Meperidine .
Result of Action
The result of Normeperidine’s action is the relief of moderate to severe acute pain . It also has the unique ability to interrupt postoperative shivering and shaking chills induced by amphotericin B . The accumulation of normeperidine can lead to central nervous system (cns) excitation, including symptoms such as delirium, irritability, tremors, myoclonus, and muscle twitches .
Action Environment
The action, efficacy, and stability of Normeperidine can be influenced by various environmental factors. For instance, the concomitant use of Normeperidine with all cytochrome P450 3A4 inhibitors may result in an increase in Normeperidine plasma concentrations, which could increase or prolong adverse reactions and may cause potentially fatal respiratory depression . Additionally, renal insufficiency can lead to the accumulation of normeperidine, increasing the risk of CNS excitation .
生化学分析
Biochemical Properties
Normeperidine hydrochloride interacts with various enzymes and proteins in the body. It is primarily metabolized in the liver to meperidinic acid through hydrolysis, followed by partial conjugation with glucuronic acid . It also undergoes N-demethylation to form normeperidine . Normeperidine is about half as potent as meperidine, but it has twice the central nervous system stimulation effects .
Cellular Effects
Normeperidine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by interacting with opioid receptors in the central nervous system, leading to inhibition of ascending pain pathways and altering pain perception . This interaction results in central nervous system depression .
Molecular Mechanism
Normeperidine hydrochloride exerts its effects at the molecular level through its interactions with opioid receptors. As an opioid agonist, it binds to these receptors, inhibiting the release of neurotransmitters and reducing the transmission of pain signals . This binding interaction leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
The effects of Normeperidine hydrochloride change over time in laboratory settings. It has been observed that after repeated dosages or continuous infusion, normeperidine builds up in patients with renal failure and may result in seizures . This indicates that the product’s stability, degradation, and long-term effects on cellular function need to be carefully monitored in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Normeperidine hydrochloride vary with different dosages in animal models. For instance, in horses, it has been found that administration of 0.5 mg/kg may provide short-term analgesia, but the associated inconsistent and/or short-term adverse effects suggest that its use as a sole agent at this dose must be cautiously considered .
Metabolic Pathways
Normeperidine hydrochloride is involved in several metabolic pathways. It is metabolized in the liver by hydrolysis to meperidinic acid followed by partial conjugation with glucuronic acid . It also undergoes N-demethylation to normeperidine . These metabolic pathways involve various enzymes and cofactors .
Transport and Distribution
Normeperidine hydrochloride is transported and distributed within cells and tissues. It is primarily metabolized in the liver and then excreted by the kidneys . It can accumulate in those with cancer, sickle cell disease, and renal insufficiency .
特性
IUPAC Name |
ethyl 4-phenylpiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-17-13(16)14(8-10-15-11-9-14)12-6-4-3-5-7-12;/h3-7,15H,2,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWMASBANDIFMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
77-17-8 (Parent) | |
| Record name | Normeperidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024465450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60947361 | |
| Record name | Ethyl 4-phenylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24465-45-0 | |
| Record name | 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24465-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Normeperidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024465450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-phenylpiperidine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60947361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-phenylpiperidine-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORMEPERIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ9K6J4X8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-1-ium-3-yl]methyl acetate;chloride](/img/structure/B159107.png)
